4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
The compound “4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it likely involves the coupling of a 4-fluorophenyl group, a pyridazinone group, and a dimethylamino group with an appropriate benzamide derivative .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct functional groups, including a benzamide group, a fluorophenyl group, a pyridazinone group, and a dimethylamino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Properties
Research has highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds structurally related to 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. These compounds exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC) cell lines. A specific 2-(4-fluorophenyl) derivative demonstrated curative potential against colon 38 tumors in mice, indicating significant anticancer properties (Deady et al., 2005).
Antimicrobial and Antitumor Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, pyrazolopyridine derivatives were investigated for their antioxidant, antitumor, and antimicrobial activities, showcasing promising results against liver and breast cancer cell lines, as well as significant antibacterial and antifungal effects (El‐Borai et al., 2013).
Detection of Malignant Melanoma
A novel application involves the development of a positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), based on a structurally similar compound. This probe demonstrated excellent diagnostic performance in detecting primary and metastatic melanomas in animal models, indicating its potential as an advanced tool for the early diagnosis of melanoma (Pyo et al., 2020).
Antiallergic Activity
Research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, which share a functional group similarity, showed antiallergy activity in specific assays. Although no derivative exhibited significant activity in all models, one analogue demonstrated substantial inhibition of tritiated mepyramine binding to H1 histaminic receptors, suggesting potential for antiallergic application (Walsh et al., 1990).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-25(2)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUKDPADLXRKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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